Antibacterial Activity vs. N-Methyl Analogs
The 2,3,5-triphenyl-dihydro scaffold differs from the well-characterized N-methyl perhydropyrrolo series at the critical N2 position (phenyl vs. methyl). In the perhydropyrrolo series, cis-3a (2-methyl-3,5-diaryl) exhibited MIC values of 25 µg/mL against E. faecalis (ATCC 29212) and 50 µg/mL against S. aureus (ATCC 25923), while the trans isomer showed reduced activity, indicating that both the N2 substituent and stereochemistry govern antibacterial potency [1]. The triphenyl substitution at N2 is expected to increase lipophilicity (calculated logP ~4.9 for the tetrahydro analog) and may broaden Gram-positive coverage or alter resistance profiles. Direct comparative MIC data for the triphenyl-dihydro analog are not available in the peer-reviewed literature; users should commission head-to-head broth microdilution assays against their target strains.
| Evidence Dimension | Antibacterial activity (MIC) |
|---|---|
| Target Compound Data | Not reported (commission prospective testing) |
| Comparator Or Baseline | cis-3a (2-methyl-3,5-diaryl perhydropyrrolo[3,4-d]isoxazole-4,6-dione): MIC 25 µg/mL (E. faecalis ATCC 29212), 50 µg/mL (S. aureus ATCC 25923) |
| Quantified Difference | N/D |
| Conditions | Broth microdilution; Agirbas et al. 2007 |
Why This Matters
Understanding the impact of N2-phenyl substitution on antibacterial potency relative to the N2-methyl benchmark informs whether the triphenyl analog is a superior starting point for anti-Gram-positive lead optimization.
- [1] Agirbas H, Guner S, Budak F, Keceli S, Kandemirli F, Shvets N, Kovalishyn V, Dimoglo A. Synthesis and structure–antibacterial activity relationship investigation of isomeric 2,3,5-substituted perhydropyrrolo[3,4-d]isoxazole-4,6-diones. Bioorg Med Chem. 2007;15(6):2322-33. View Source
